2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol
Overview
Description
2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol: is an organic compound with the molecular formula C10H18O2. It is characterized by a cyclohexene ring substituted with a hydroxymethyl group and a hydroxypropyl group. This compound is notable for its unique structure, which combines both aliphatic and cyclic elements, making it a subject of interest in various fields of chemical research.
Mechanism of Action
2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol, also known as 4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol or 7-Hydroxyterpineol, is a chemical compound with the molecular formula C10H18O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Analysis
Biochemical Properties
2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with oxidoreductases, transferases, and hydrolases, which are essential for various metabolic processes . The nature of these interactions involves the compound acting as a substrate or inhibitor, thereby modulating the activity of these enzymes. For instance, it can inhibit certain hydrolases, leading to altered metabolic pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function . This compound has been shown to inhibit certain enzymes involved in the breakdown of cellular components, thereby protecting cells from oxidative damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are particularly evident in in vitro studies where the compound is continuously present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for the metabolism of various biomolecules . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, it can influence the production of reactive oxygen species and other signaling molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses . The compound’s localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol typically involves the following steps:
Cyclohexene Formation: The starting material, cyclohexene, is prepared through the hydrogenation of benzene.
Hydroxymethylation: Cyclohexene undergoes hydroxymethylation using formaldehyde and a base catalyst to introduce the hydroxymethyl group.
Hydroxypropylation: The hydroxymethylated cyclohexene is then reacted with propylene oxide in the presence of an acid catalyst to form the hydroxypropyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the cyclohexene ring to form cyclohexane derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Esters.
Scientific Research Applications
Chemistry: 2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of specialty chemicals, including fragrances and flavoring agents. Its hydroxyl groups make it a versatile precursor for various chemical modifications.
Comparison with Similar Compounds
4-(Hydroxymethyl)cyclohexene: Similar structure but lacks the hydroxypropyl group.
2-(Hydroxymethyl)cyclohexanol: Contains a hydroxyl group on the cyclohexane ring but lacks the cyclohexene structure.
4-(2-Hydroxyethyl)cyclohexene-1-methanol: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness: 2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol is unique due to the presence of both a hydroxymethyl and a hydroxypropyl group on the cyclohexene ring. This combination of functional groups provides it with distinct chemical properties and reactivity, making it a versatile compound in various chemical syntheses and applications.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3,9,11-12H,4-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGEKWHBMLSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970380 | |
Record name | 2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-74-9 | |
Record name | p-Menth-1-ene-7,8-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5502-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxy-2-propyl)cyclohexene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7N8A2WUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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